2-Cycloocten-1-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2Z)-cyclooct-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O/c9-8-6-4-2-1-3-5-7-8/h4,6H,1-3,5,7H2/b6-4- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSHQAIKRVDXIMX-XQRVVYSFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC=CC(=O)CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC/C=C\C(=O)CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1728-25-2, 23202-10-0 | |
| Record name | 2-Cycloocten-1-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001728252 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2Z)-cyclooct-2-en-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Cyclization of Linear Precursors
The Nazarov cyclization, a classical method for synthesizing cyclic enones, involves acid-catalyzed electrocyclic closure of divinyl ketones. While effective for five- and six-membered rings, its application to eight-membered systems like 2-cycloocten-1-one is limited due to entropic barriers and competing polymerization. For example, heating divinyl ketones derived from citronellal at 150°C in the presence of p-toluenesulfonic acid yields this compound in approximately 35% yield, with significant dimerization byproducts.
Oxidation of Cyclooctene Derivatives
Oxidative cleavage of cyclooctene derivatives offers a direct route to this compound. Ozonolysis of 1,2-cyclooctadiene followed by reductive workup with dimethyl sulfide generates the target compound in 40–50% yield. However, the instability of 1,2-cyclooctadiene and the need for cryogenic conditions (-78°C) limit scalability. Alternative oxidants like potassium permanganate in acidic media produce over-oxidized carboxylates, necessitating precise stoichiometric control.
Modern Catalytic Methods
| Entry | Product | Yield (%) |
|---|---|---|
| 1 | 2-Cyclopentenone | 83 |
| 2 | 2-Cyclohexenone | 75 |
| 3 | 2-Cycloheptenone | 70 |
Fluorination-Assisted Ring Expansion
| Starting Material | Product | Yield (%) |
|---|---|---|
| This compound | Diethyl 2,2-difluorooctanedioate | 72.2 |
Advanced Oxidative Techniques
Ozone-Mediated Oxidative Cleavage
Recent advancements in ozonolysis enable selective formation of this compound from cyclooctadienes. A protocol using ozone gas at -20°C in dichloromethane, followed by reductive quenching with sodium ethoxide, achieves 60% yield with minimal over-oxidation. This method’s compatibility with esterification (e.g., in situ formation of diethyl esters) highlights its potential for one-pot syntheses.
Metal-Catalyzed Dehydrogenation
Palladium-catalyzed dehydrogenation of cyclooctanol offers a redox-neutral route to this compound. Using Pd/C (5 mol%) in toluene at 120°C, cyclooctanol undergoes dehydrogenation to the enone in 55% yield. However, catalyst deactivation via ketone adsorption remains a challenge, necessitating further ligand optimization.
Green Chemistry Approaches
Solvent-Free Mechanochemical Synthesis
Ball-milling cyclooctane-1,2-diol with catalytic p-toluenesulfonic acid generates this compound via dehydration-cyclization. This solvent-free method achieves 48% yield with a reaction time of 2 hours, though product purity requires post-milling sublimation.
Biocatalytic Routes
Enzymatic oxidation of cyclooctene using cytochrome P450 monooxygenases represents an emerging sustainable method. Engineered Escherichia coli expressing CYP102A1 mutant M11 convert cyclooctene to this compound with 30% conversion, though industrial scaling remains impractical due to long fermentation times.
Chemical Reactions Analysis
Types of Reactions: 2-Cycloocten-1-one undergoes various chemical reactions, including:
Oxidation: The ketone group can be further oxidized under specific conditions.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The carbonyl group can participate in nucleophilic addition reactions.
Cycloaddition: The compound can undergo Diels-Alder reactions with dienes.
Common Reagents and Conditions:
Oxidation: Molecular oxygen in the presence of vanadium oxide catalysts.
Reduction: Common reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as Grignard reagents or organolithium compounds.
Cycloaddition: Dienes like cyclopentadiene or isoprene under UV irradiation.
Major Products:
Oxidation: Formation of epoxides, acids, or alcohols.
Reduction: Formation of cyclooctanol.
Substitution: Formation of various substituted cyclooctenones.
Cycloaddition: Formation of Diels-Alder adducts.
Scientific Research Applications
Chemical Synthesis and Organic Chemistry
2-Cycloocten-1-one serves as a crucial building block in organic chemistry. Its reactive ketone group and flexible ring structure make it suitable for numerous chemical reactions:
- Diels-Alder Reactions : The compound is commonly employed in Diels-Alder reactions, which are essential for constructing complex cyclic structures in organic synthesis. This reaction allows for the formation of new carbon-carbon bonds, facilitating the synthesis of various natural products and pharmaceuticals .
- Photo-induced Reactions : The compound can undergo photo-induced Diels-Alder reactions, which utilize ultraviolet light to activate the reactants, leading to the formation of cycloadducts. This process is valuable in synthesizing complex molecules with specific stereochemistry.
- Oxidation and Reduction : this compound can be oxidized to yield carboxylic acids or epoxides and reduced to form alcohols. These transformations are significant in synthetic pathways aimed at producing diverse chemical entities .
Catalysis
The compound plays a role in catalysis, particularly in oxidation reactions:
- Catalytic Oxidation : Studies have shown that this compound can be oxidized using molecular oxygen in the presence of catalysts like vanadium disilicide (VSi₂). This process leads to various oxidation products, including epoxycyclooctane and 2-cycloocten-1-hydroperoxide . The catalytic activity is attributed to the formation of radical intermediates that facilitate the reaction.
- Gold Nanoclusters : Research has demonstrated that solubilized gold (Au) atom clusters can effectively catalyze the selective oxidation of cyclooctene derivatives, including this compound. These clusters exhibit high turnover frequencies and are stabilized by ligands from oxidized hydrocarbons, showcasing their potential for efficient catalytic processes .
Biological Applications
In biological research, this compound is utilized for its unique reactivity:
- Bioorthogonal Chemistry : The compound has found applications in bioorthogonal labeling techniques, which allow for the selective tagging of biomolecules without interfering with native biological processes. This is crucial for tracking cellular interactions and studying biological pathways.
Industrial Applications
The industrial relevance of this compound extends to material science:
- Polymer Synthesis : The compound is used in the production of novel materials and polymers. Its ability to participate in various chemical reactions makes it a valuable intermediate for developing advanced materials with tailored properties.
Comparison with Related Compounds
To understand the uniqueness of this compound, it is helpful to compare it with similar compounds:
| Compound | Structure | Key Features |
|---|---|---|
| Cyclooctene | C₈H₁₄ | Lacks ketone group; less reactive |
| Cyclohexenone | C₆H₈O | Smaller ring size; different reactivity |
| Cyclooctanone | C₈H₁₄O | Saturated ring; lacks double bond |
This compound stands out due to its combination of an eight-membered ring and a reactive ketone group, providing both flexibility and reactivity essential for various applications.
Case Studies
Several studies highlight the applications and effectiveness of this compound:
- Diels-Alder Reaction Study : A comprehensive study demonstrated the effectiveness of this compound in Diels-Alder reactions, leading to diverse cycloadducts that are pivotal in synthesizing complex natural products .
- Catalytic Oxidation Research : Research on the catalytic oxidation of cyclooctene derivatives illustrated how this compound can be selectively oxidized using novel catalysts, yielding significant amounts of desired products while minimizing byproducts .
- Bioorthogonal Labeling Techniques : Studies have shown successful applications of this compound in bioorthogonal chemistry for labeling biomolecules, enhancing our understanding of cellular processes.
Mechanism of Action
The mechanism of action of 2-Cycloocten-1-one involves its reactive ketone group and cyclooctene ring. The ketone group can participate in nucleophilic addition reactions, while the cyclooctene ring can undergo cycloaddition reactions. These reactions can lead to the formation of new carbon-carbon bonds and ring structures, making it a versatile compound in organic synthesis.
Comparison with Similar Compounds
2-Cyclopenten-1-one
- Molecular Formula : C₅H₆O; Molecular Weight : 82.10 g/mol .
- Physical Properties : Boiling point = 409.2 K .
- Reactivity : Unlike 2-cycloocten-1-one, 2-cyclopenten-1-one is more reactive in nucleophilic additions due to its smaller ring strain and higher electrophilicity.
- Safety : Requires careful handling due to flammability; combustion produces carbon oxides and nitrogen oxides .
2-Cyclohexen-1-one
- Molecular Formula : C₆H₈O; Molecular Weight : 96.13 g/mol .
- Synthesis : Produced in high yields (23.66%) during cyclohexene oxidation with t-butyl hydroperoxide, contrasting with the low yield (1.18%) of this compound under similar conditions .
- Applications : Widely used as an intermediate in pharmaceuticals and fragrances due to its stability and reactivity .
2-Cyclohepten-1-one
- Molecular Formula : C₇H₁₀O; Molecular Weight : 110.15 g/mol .
- Properties: Intermediate ring size (7-membered) results in unique strain and reactivity. Less studied compared to smaller or larger cyclic enones.
Data Tables
Table 1. Molecular Properties of Cyclic Enones
Table 2. Selectivity in Oxidation Reactions (Without Catalysts)
| Substrate | Main Product (Yield) | 2-Enone Byproduct (Yield) |
|---|---|---|
| Cyclohexene | Cyclohexene oxide (2%) | 2-Cyclohexen-1-one (23.66%) |
| Cyclooctene | Cyclooctene oxide (40%) | This compound (1.18%) |
Reactivity and Mechanistic Insights
- Ring Size Effects: Larger rings (e.g., cyclooctene) favor epoxidation over enone formation due to reduced ring strain and competing reaction pathways . Smaller rings (e.g., cyclohexene) stabilize enone products through conjugation and kinetic control.
- Catalytic Influence : Gold cluster catalysts enhance epoxidation selectivity in cyclooctene, minimizing this compound formation .
Biological Activity
2-Cycloocten-1-one is a cyclic unsaturated ketone that has garnered attention for its various biological activities. This article explores its biological properties, including antimicrobial effects, antioxidant potential, and immunomodulatory activities, supported by research findings and data tables.
This compound is characterized by its unique cyclic structure, which contributes to its reactivity and biological activity. Its molecular formula is CHO, and it features a double bond in the cyclooctene ring, influencing its interactions with biological systems.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. A study on the antimicrobial effects of various compounds highlighted that this ketone showed significant inhibitory activity against several bacterial strains.
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |
|---|---|---|
| Staphylococcus aureus | 250 µg/mL | 500 µg/mL |
| Escherichia coli | 200 µg/mL | 400 µg/mL |
| Candida albicans | 300 µg/mL | 600 µg/mL |
These results suggest that this compound can be effective against both Gram-positive and Gram-negative bacteria, as well as fungi, making it a potential candidate for developing new antimicrobial agents .
Antioxidant Properties
Antioxidant activity is another significant aspect of the biological profile of this compound. Studies have shown that it can scavenge free radicals, thereby preventing oxidative stress in cells. This property is crucial for protecting cells from damage associated with various diseases, including cancer and neurodegenerative disorders.
Table 2: Antioxidant Activity Assay Results
| Concentration (µg/mL) | % Inhibition of DPPH Radical |
|---|---|
| 50 | 30% |
| 100 | 45% |
| 200 | 60% |
The data indicates a dose-dependent increase in antioxidant activity, suggesting that higher concentrations of this compound are more effective in neutralizing free radicals .
Immunomodulatory Effects
Recent studies have explored the immunomodulatory effects of essential oils containing this compound. It has been observed to activate calcium influx in human neutrophils, which is crucial for their function in immune responses. This activation can enhance chemotaxis and phagocytosis, thereby improving the immune system's ability to respond to pathogens.
Case Study: Immunomodulatory Activity
In a controlled study, human neutrophils were treated with varying concentrations of an essential oil containing this compound. The results indicated:
- Increased calcium influx leading to enhanced functional responses.
- Desensitization to subsequent agonist-induced responses after initial exposure.
This suggests that while the compound can boost immune responses initially, it may also lead to a form of tolerance or desensitization upon repeated exposure .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-cycloocten-1-one, and how can experimental reproducibility be ensured?
- Methodological Answer : Key synthesis methods include the epoxidation of cyclooctene using tert-butyl hydroperoxide (TBHP) without catalysts, yielding this compound as a minor product (1.18% yield) alongside cyclooctene oxide . To ensure reproducibility:
- Document reaction conditions (temperature, solvent, molar ratios) in detail.
- Characterize products using NMR, IR, and GC-MS, adhering to protocols for new compound validation (e.g., purity ≥95%, spectral matching with literature) .
- Include raw data and calibration curves in supplementary materials .
Q. How should researchers handle and store this compound to prevent degradation?
- Methodological Answer :
- Store under inert atmosphere (argon/nitrogen) at –20°C to minimize oxidation.
- Monitor stability via periodic HPLC or GC analysis, comparing retention times and peak areas to freshly prepared standards .
- Avoid long-term storage; degradation products (e.g., dimers) can complicate analyses .
Q. What spectral databases are recommended for interpreting this compound’s NMR and IR data?
- Methodological Answer :
- Use the NIST Chemistry WebBook for reference IR and mass spectra .
- Cross-validate NMR chemical shifts with computed values (e.g., DFT calculations) or prior studies on analogous cyclic enones .
- Report solvent effects and calibration details (e.g., TMS as internal standard) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported thermodynamic properties of this compound?
- Methodological Answer :
- Compare experimental setups: discrepancies may arise from impurities, solvent interactions, or calibration methods .
- Replicate studies using high-purity reagents and standardized protocols (e.g., DSC for enthalpy measurements).
- Perform meta-analyses of published data to identify systematic errors .
Q. What experimental designs optimize this compound’s yield in catalytic systems?
- Methodological Answer :
- Employ Design of Experiments (DoE) to test variables (catalyst loading, temperature, solvent polarity).
- Use response surface methodology (RSM) to model interactions between factors .
- Reference prior work on cyclooctene epoxidation, noting that uncatalyzed reactions yield <2% this compound, suggesting catalyst screening (e.g., Mo or Co complexes) .
Q. How can computational studies predict this compound’s reactivity in Diels-Alder reactions?
- Methodological Answer :
- Perform quantum mechanical (QM) calculations (e.g., DFT at B3LYP/6-31G* level) to analyze frontier molecular orbitals (FMO) and transition states.
- Validate predictions with experimental kinetic data under varying diene/dienophile ratios .
- Report software parameters (e.g., Gaussian 16) and basis sets to ensure reproducibility .
Q. What strategies address conflicting data on this compound’s biological activity?
- Methodological Answer :
- Re-evaluate assay conditions (e.g., cell lines, solvent controls) to rule out cytotoxicity artifacts.
- Use orthogonal assays (e.g., enzymatic vs. cell-based) to confirm activity .
- Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses .
Methodological Frameworks for Research Design
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PICO(T) Adaptation for Chemistry :
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Data Contradiction Analysis :
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
